N-(2-chloro-4-methylphenyl)butanamide

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

N-(2-Chloro-4-methylphenyl)butanamide (C₁₁H₁₄ClNO, MW 211.69 g/mol, CAS 861597-51-5) is a secondary aromatic amide belonging to the butyranilide subclass. It features a 2-chloro-4-methyl substitution on the aniline ring coupled to an unsubstituted butanoyl chain.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B7510897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-methylphenyl)butanamide
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=C(C=C1)C)Cl
InChIInChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,13,14)
InChIKeyHTZROLLPMHLVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloro-4-methylphenyl)butanamide: Sourcing-Guide for a Differentiated Halo-Anilide Scaffold in Medicinal Chemistry


N-(2-Chloro-4-methylphenyl)butanamide (C₁₁H₁₄ClNO, MW 211.69 g/mol, CAS 861597-51-5) is a secondary aromatic amide belonging to the butyranilide subclass . It features a 2-chloro-4-methyl substitution on the aniline ring coupled to an unsubstituted butanoyl chain. This specific regiochemistry creates a sterically and electronically differentiated scaffold that a positional isomer on the acyl chain (2-chloro-N-(4-methylphenyl)butanamide) or analogs with altered chain length/oxidation (e.g., N-(2-chloro-4-methylphenyl)-3-oxobutanamide, MW 225.67) cannot replicate, making direct interchange hazardous in structure-activity relationship (SAR) programs .

N-(2-Chloro-4-methylphenyl)butanamide: Why Generic Replacement with Isomeric or Homologous N-Arylbutanamides Introduces SAR Risk


Within the C₁₁H₁₄ClNO molecular formula space, at least three regioisomeric butyranilides are structurally feasible: the target compound bearing the chloro on the phenyl ring (2-chloro-4-methyl), the positional isomer carrying chloro on the α-carbon of the acyl chain (2-chloro-N-(4-methylphenyl)butanamide) , and the 3-chloro-4-methylphenyl variant (N-(3-chloro-4-methylphenyl)butanamide, CAS 7017-12-1) . These isomers exhibit identical molecular weight but differ in InChI Key (HTZROLLPMHLVAY vs. SRKVFEGDMXEMQK) and predicted physicochemical properties . Additionally, chain-length analogs such as the acetamide derivative (C₉, MW 183.64, NIST-documented) and the 3-oxobutanamide derivative (C₁₁, MW 225.67, PubChem CID 19091524) introduce distinct hydrogen-bonding and steric profiles that fundamentally alter target engagement. In screening library procurement, substituting any of these without experimental re-validation introduces uncontrolled variables into SAR interpretation .

N-(2-Chloro-4-methylphenyl)butanamide: Product-Specific Quantitative Differentiation Evidence


Regiochemical Differentiation: Phenyl-Ring Chloro vs. Acyl-Chain Chloro Substitution

N-(2-Chloro-4-methylphenyl)butanamide places the chlorine substituent at the 2-position of the phenyl ring (InChI Key HTZROLLPMHLVAY-UHFFFAOYSA-N), which is ortho to the amide linkage and para to the ring methyl. This contrasts with the positional isomer 2-chloro-N-(4-methylphenyl)butanamide (InChI Key SRKVFEGDMXEMQK-UHFFFAOYSA-N) where chlorine resides on the α-carbon of the butanoyl chain . Computed properties differ: the target compound has an estimated logP of 3.02 and a polar surface area (PSA) of 29.10 Ų, while the isomer with an acyl α-chloro substituent is expected to show altered hydrogen-bonding capacity due to the proximity of the electron-withdrawing chlorine to the amide carbonyl, which can affect both metabolic stability and target-binding kinetics . Both compounds share the molecular formula C₁₁H₁₄ClNO and identical molecular weight (211.69 g/mol), making them indistinguishable by mass spectrometry alone but resolvable by NMR and chromatographic retention time differences .

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Chain-Length Differentiation: Butanamide vs. Acetamide Homologs

The target compound bears a butanoyl (C4) chain, in contrast to the shorter acetamide homolog N-(2-chloro-4-methylphenyl)acetamide (C2 chain, MW 183.635, NIST-documented) . The two additional methylene units in the butanamide increase the calculated logP by approximately 1.0–1.5 units (estimated from fragment-based contributions: +0.5 logP per methylene), enhancing membrane permeability potential . This chain extension also adds two rotatable bonds (from 1 to 3), conferring greater conformational flexibility that may enable binding to deeper hydrophobic pockets inaccessible to the acetamide analog . The NIST Chemistry WebBook confirms the acetamide as a distinct, well-characterized entity with different physical properties .

Medicinal Chemistry Homologation SAR Lipophilicity Tuning

Oxidation-State Differentiation: Butanamide vs. 3-Oxobutanamide

N-(2-Chloro-4-methylphenyl)butanamide (MW 211.69, fully saturated acyl chain) differs from N-(2-chloro-4-methylphenyl)-3-oxobutanamide (MW 225.67, CAS 160878-27-3, PubChem CID 19091524) by the presence of a ketone at the 3-position of the acyl chain . The 3-oxo derivative introduces an additional hydrogen-bond acceptor (total HBA = 2) and a polar functional group that increases topological polar surface area (TPSA) and reduces logP relative to the saturated butanamide . The 3-oxo group also creates an activated methylene at C2 (pKa ~10–12 for the α-proton), enabling keto-enol tautomerism and potential off-target reactivity not present in the fully saturated target compound . The molecular weight difference (+14.0 g/mol) is modest, but the biological profile divergence is substantial: the 3-oxo derivative is a more polar, hydrogen-bond-capable scaffold with distinct metabolic susceptibility (keto-reduction by carbonyl reductase enzymes) .

Medicinal Chemistry Bioisostere Analysis Metabolic Stability

Chlorine Regioisomerism on the Phenyl Ring: 2-Chloro-4-methyl vs. 3-Chloro-4-methyl

The target compound carries chlorine at the ortho position relative to the amide nitrogen (2-chloro-4-methylphenyl), whereas the regioisomer N-(3-chloro-4-methylphenyl)butanamide (CAS 7017-12-1) places chlorine at the meta position. Ortho-chloro substitution creates a steric clash with the amide carbonyl, forcing the phenyl ring out of coplanarity with the amide bond (estimated dihedral angle >30° vs. <15° for the meta isomer), which modulates conjugation and affects UV absorption, NMR chemical shifts, and target-binding conformation . Additionally, ortho-chloro can participate in intramolecular C–H···Cl hydrogen bonding with the amide N–H, a stabilizing interaction absent in the meta isomer . These differences are quantifiable by X-ray crystallography or DFT calculations but can be inferred for procurement purposes from the distinct InChI strings and the well-precedented effect of ortho-substitution on anilide conformation .

Medicinal Chemistry Positional Isomer Differentiation Halogen-Bonding SAR

Phenylbutanamide Chain Extension: C4 vs. C4-phenylalkyl Scaffolds

The target compound (butanamide, C4 acyl chain) can be compared with the commercially available extended analog N-(2-chloro-4-methylphenyl)-4-phenylbutanamide (MW 287.8 g/mol, C₁₇H₁₈ClNO, CAS 445240-23-3) . The phenylbutanamide extension adds a terminal phenyl ring, increasing molecular weight by 76.1 g/mol and adding approximately 3.5–4.0 logP units (estimated fragment contribution of phenyl ≈ +2.0, plus two methylene units ≈ +1.0) . While this dramatically increases lipophilicity and steric bulk, it also pushes the compound beyond typical fragment and lead-like chemical space (MW >250, logP >5), whereas the target butanamide remains within fragment-like and early lead-like property ranges (MW <250, logP ~3) . This makes the parent butanamide more suitable for fragment-based drug discovery (FBDD) and initial hit expansion, whereas the phenylbutanamide is better suited for late-stage optimization seeking enhanced target affinity through hydrophobic contacts .

Medicinal Chemistry Fragment Growing Lipophilic Ligand Efficiency

N-(2-Chloro-4-methylphenyl)butanamide: Evidence-Backed Application Scenarios for Research Procurement


Fragment-Based Drug Discovery (FBDD) Library Design Requiring ortho-Chloro Anilide Conformational Bias

The target compound's MW (211.69) and logP (~3.0) place it within fragment-like chemical space (MW <250, logP <3.5) . Its ortho-chloro substitution on the phenyl ring forces a non-planar anilide conformation, a structural feature that can pre-organize the fragment for binding to protein pockets with a bent geometry . This conformational bias, absent in meta-chloro or para-substituted analogs, makes the compound a valuable member of fragment libraries designed to sample diverse three-dimensional pharmacophores, as elaborated in Evidence_Item 4 .

SAR Exploration of Halogen Substitution Position Effects on Target Binding

As a member of a regioisomeric series (2-chloro-4-methyl vs. 3-chloro-4-methyl vs. acyl α-chloro), the target compound enables systematic investigation of halogen position effects on biological activity . The ortho-chloro on the phenyl ring can act as a weak halogen-bond donor or as a steric modulator of amide conformation, whereas the acyl α-chloro isomer (2-chloro-N-(4-methylphenyl)butanamide) places the halogen adjacent to the carbonyl, altering the amide's electronic environment and H-bonding capacity . Procurement of the correct regioisomer is essential for meaningful SAR interpretation, as discussed in Evidence_Item 1 .

Metabolic Stability Optimization via Acyl Chain Saturation State Selection

The fully saturated butanamide chain avoids the metabolic vulnerability associated with the 3-oxo group present in N-(2-chloro-4-methylphenyl)-3-oxobutanamide . The 3-oxo analog is susceptible to carbonyl reductase-mediated keto-reduction, a major Phase I metabolic pathway that can generate active or toxic metabolites . For programs where metabolic stability is a critical selection criterion, the saturated butanamide scaffold provides a cleaner metabolic profile predicted by the absence of the reactive ketone functionality, as detailed in Evidence_Item 3 .

Physicochemical Property Calibration for CNS Drug Discovery Programs

With a predicted logP of ~3.0, PSA of 29.1 Ų, and MW of 211.69, the target compound resides within favorable CNS MPO (Multiparameter Optimization) space . These properties predict reasonable blood-brain barrier permeability, in contrast to the extended 4-phenylbutanamide analog (MW 287.8, estimated logP >6), which exceeds recommended lipophilicity thresholds for CNS candidates . The butanamide therefore represents a more suitable starting point for CNS-targeted medicinal chemistry campaigns, as argued in Evidence_Item 5 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-chloro-4-methylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.